2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC15689582
Molecular Formula: C18H17N3O3S2
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3O3S2 |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C18H17N3O3S2/c1-2-24-14-8-5-6-12(17(14)23)10-19-21-16(22)11-25-18-20-13-7-3-4-9-15(13)26-18/h3-10,23H,2,11H2,1H3,(H,21,22)/b19-10+ |
| Standard InChI Key | GRQIOPYOHOJXNK-VXLYETTFSA-N |
| Isomeric SMILES | CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
| Canonical SMILES | CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Introduction
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic molecule featuring a benzothiazole ring, a sulfanyl group, and a hydrazide linkage. This compound is part of a broader class of benzothiazole derivatives, which have been studied for their diverse biological activities, including antimicrobial and antitumor properties.
Synthesis Methods
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide would typically involve several steps:
-
Formation of the Benzothiazole Ring: This involves the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
-
Introduction of the Sulfanyl Group: The benzothiazole reacts with a suitable thiol reagent to introduce the sulfanyl group.
-
Formation of the Hydrazide Linkage: The sulfanyl-substituted benzothiazole reacts with hydrazine hydrate.
-
Condensation Reaction: The final step involves condensing the hydrazide with (3-ethoxy-2-hydroxy)benzaldehyde under acidic or basic conditions.
Biological Activities
Benzothiazole derivatives have been explored for various biological activities:
-
Antimicrobial Activity: These compounds can disrupt microbial cell walls or interfere with DNA replication.
-
Antitumor Activity: They may inhibit enzymes crucial for tumor growth or induce apoptosis in cancer cells.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide | C19H19N3O3S2 | 401.5 g/mol | Antimicrobial, Antitumor |
| 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide | C16H11ClFN3OS2 | 379.9 g/mol | Antimicrobial, Antitumor |
Research Findings and Future Directions
While specific research findings on 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide are not available, its structural similarity to other benzothiazole derivatives suggests potential biological activities. Future studies should focus on synthesizing this compound and evaluating its antimicrobial and antitumor properties through in vitro and in vivo experiments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume